5-Amino-2-chloro-4-methylthiopyrimidine
Description
Properties
Molecular Formula |
C5H6ClN3S |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3S/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 |
InChI Key |
XVFGOHLDAOAJDK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1N)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5-Amino-2-chloro-4-methylthiopyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been studied for its potential as a:
- Tyrosine Kinase Inhibitor : Research has indicated that this compound can inhibit tyrosine kinases, which are pivotal in cancer progression. By blocking these enzymes, it may induce apoptosis in cancer cells and halt their proliferation.
- Anticancer Agent : Derivatives of this compound have shown promise against various cancer cell lines, including breast and lung cancers. For instance, it demonstrated an IC50 value of approximately 10 µM against MDA-MB-435 breast cancer cells.
The compound exhibits several biological activities beyond its anticancer properties:
- Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections, indicating a broader therapeutic potential.
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase type 4 (PDE4), involved in inflammatory responses.
Antitumor Activity
A study focused on the antitumor effects of this compound revealed significant antiproliferative activity across various cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
The mechanism behind its antitumor effects involves the inhibition of dihydrofolate reductase (DHFR), disrupting DNA replication in cancer cells.
In Vivo Studies
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression. Mice receiving a dosage of 75 mg/kg showed a reduction in tumor volume by approximately 40% after two weeks of treatment.
Comparative Studies
Comparative analyses with other pyrimidine derivatives indicate that this compound is more effective than several analogs regarding cytotoxicity against resistant cancer cell lines. This highlights its unique position within the pyrimidine family for therapeutic development.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds for Comparison :
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS 63931-22-6)
4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)
5-Bromo-2-chloro-4-methylpyrimidine (CAS 633328-95-7)
Substituent Analysis :
- Halogen vs. Methylthio: The methylthio group in the target compound (position 4) is less electronegative than bromine or chlorine, making it a better electron donor. This alters reactivity in cross-coupling reactions compared to halogenated analogs like 4-Amino-5-bromo-2-chloropyrimidine .
- Positional Isomerism : In 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine , bromine and chlorine occupy adjacent positions (5 and 6), which may sterically hinder reactions at these sites compared to the target compound’s spaced substituents (Cl at 2, -SMe at 4).
Physicochemical Properties
- Solubility: The methylthio group increases lipophilicity, reducing water solubility compared to amino-halogenated derivatives like 4-Amino-5-bromo-2-chloropyrimidine (slightly water-soluble) .
- Melting Points: Halogenated derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine, mp 460–461 K) exhibit higher melting points due to stronger intermolecular halogen bonding, whereas methylthio-containing compounds likely have lower melting points due to weaker van der Waals interactions .
Research Findings and Data Tables
Table 1: Reactivity Comparison in Nucleophilic Substitution
Table 2: Hydrogen Bonding and Crystal Packing
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-2-chloro-4-methylthiopyrimidine, and what are their key reaction conditions?
- Category : Basic (Synthesis Methodology)
- Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom at the 2-position of a pyrimidine core with a methylthio group under controlled reflux conditions (e.g., using NaSMe in DMF at 80–100°C for 6–12 hours) . Precursor compounds like 2,4-dichloropyrimidine derivatives are often functionalized sequentially, with amino and methylthio groups introduced via palladium-catalyzed coupling or thiolation reactions . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Category : Basic (Characterization)
- Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions and purity (e.g., δ~7.5–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- FT-IR : Identification of functional groups (e.g., N-H stretches at ~3300 cm, C-S vibrations at ~600–700 cm) .
- Elemental Analysis : To validate stoichiometry (±0.3% tolerance) .
Q. What are the stability considerations for storing this compound?
- Category : Basic (Handling and Storage)
- Answer : The compound is sensitive to moisture and light. Store in airtight, amber-glass containers under inert gas (N or Ar) at –20°C. Degradation is minimized by avoiding prolonged exposure to ambient oxygen, which can lead to sulfoxide formation .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized when scaling up?
- Category : Advanced (Process Optimization)
- Answer : Yield optimization requires:
- Catalyst Screening : Testing Pd(PPh)/Xantphos systems to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require post-reaction neutralization.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) to minimize side reactions .
- In-line Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
Q. How can conflicting biological activity data for this compound derivatives be resolved?
- Category : Advanced (Data Contradiction Analysis)
- Answer : Contradictions often arise from variability in assay conditions. Strategies include:
- Dose-Response Curves : Re-test derivatives across a wider concentration range (e.g., 0.1–100 µM) .
- Structural Analog Comparison : Synthesize and test analogs with incremental modifications (e.g., replacing methylthio with ethylthio) to isolate structure-activity relationships .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins and correlate with experimental IC values .
Q. What methodologies are recommended for studying the solubility and pharmacokinetics of this compound?
- Category : Advanced (Physicochemical Analysis)
- Answer :
- Solubility : Use shake-flask methods with buffers (pH 1.2–7.4) and HPLC quantification. Co-solvents (e.g., PEG 400) can mimic physiological conditions .
- Permeability : Conduct Caco-2 cell assays or parallel artificial membrane permeability assays (PAMPA) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Category : Advanced (Computational Design)
- Answer :
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants .
- MD Simulations : Assess binding stability in target protein active sites over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
